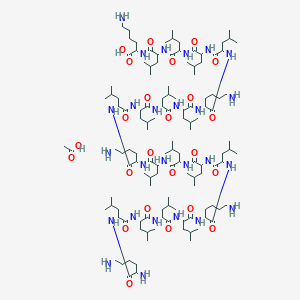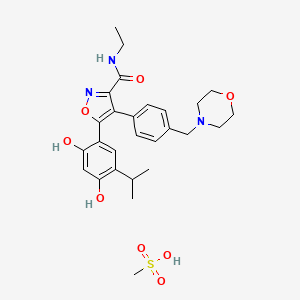
Lydicamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lydicamycin is an organic compound with the molecular formula C₄₇H₇₄N₄O₁₀. It is an antibiotic with activity against Gram-positive bacteria. The bacteria Streptomyces lydicamycinicus and Streptomyces platensis produce this compound . This compound belongs to the family of hybrid nonribosomal peptide-polyketide scaffolds, possessing unique tetramic acid and pyrrolidine moieties at each end of its structure .
Wirkmechanismus
Lydicamycin, also known as 2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide, is a polyketide antibiotic with a unique structure and intriguing bioactivity .
Target of Action
The primary targets of this compound are Gram-positive bacteria . The compound exhibits potent antibacterial activity against these organisms, making it a promising candidate for the development of new antibiotics.
Mode of Action
Its unique structure, characterized by a pyrrolidine ring modified by an aminoiminomethyl group and a polyketide-derived carbon chain with multiple hydroxyl and olefinic functionalities, suggests a complex interaction with its bacterial targets .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of bacterial growth, particularly in Gram-positive bacteria . This antibacterial activity is what makes this compound a potential candidate for antibiotic development.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound is produced by the bacteria Streptomyces lydicamycinicus and Streptomyces platensis , which are found in diverse environments, including the rhizosphere and marine environments . The production of this compound can be affected by the conditions of these environments, such as nutrient availability and temperature .
Biochemische Analyse
Biochemical Properties
Lydicamycin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in its biosynthesis. The compound is produced by microorganisms through modular biosynthetic assembly lines, specifically type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) . These enzymes facilitate the formation of the tetramic acid and pyrrolidine moieties, which are essential for the compound’s bioactivity. This compound interacts with various biomolecules, including the PKS and NRPS enzymes, through specific binding interactions that enable the precise assembly of its complex structure.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes . Additionally, this compound affects gene expression by binding to specific transcription factors, thereby altering the transcriptional activity of target genes. This modulation of gene expression can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules at the molecular level. The compound binds to specific enzymes, such as polyketide synthases and nonribosomal peptide synthetases, inhibiting or activating their activity . This binding interaction is crucial for the biosynthesis of this compound, as it ensures the correct assembly of its complex structure. Additionally, this compound can influence gene expression by binding to transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for the compound’s bioactivity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other biomolecules. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained inhibition of bacterial growth over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not necessarily enhance the compound’s bioactivity and may lead to toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biosynthesis and degradation. The compound is synthesized through the action of polyketide synthases and nonribosomal peptide synthetases, which catalyze the formation of its complex structure . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. These interactions are essential for the compound’s bioactivity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within cells is crucial for its bioactivity, as it must reach specific cellular compartments to exert its effects. Binding proteins also play a role in the compound’s transport, interacting with this compound to facilitate its movement and localization.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended site of action, where it can interact with key biomolecules and exert its bioactivity. The subcellular localization of this compound is crucial for its therapeutic potential, as it must be properly localized to achieve the desired effects.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Lydicamycin wird durch modulare biosynthetische Assemblierungslinien hergestellt, insbesondere Typ I Polyketidsynthasen und nicht-ribosomale Peptidsynthasen . Der biosynthetische Gencluster von Lydicamycinen wurde vollständig charakterisiert, einschließlich bisher nicht gemeldeter Verbindungen aus einem Weg .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound typischerweise durch Kultivierung von Streptomyces lydicamycinicus oder Streptomyces platensis auf ISP2-Agar bei 30 °C hergestellt. Der Agar wird dann in kleine Stücke geschnitten und mit Methanol unter Verwendung von Ultraschall extrahiert, um die Extraktion zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lydicamycin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen: Die Verbindung wird häufig mit Hochleistungsflüssigkeitschromatographie (HPLC) mit einer Phenomenex Kinetex C18-Säule analysiert. Die mobile Phase besteht typischerweise aus Wasser mit 0,1% Ameisensäure und Acetonitril mit 0,1% Ameisensäure .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Kongenere, die durch hochentwickelte Chemie oder bioaktivitätsgesteuerte Ansätze isoliert wurden .
Wissenschaftliche Forschungsanwendungen
Lydicamycin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es dient als Modellverbindung für die Untersuchung von hybriden nicht-ribosomalen Peptid-Polyketid-Gerüsten.
Biologie: Es wird verwendet, um die biosynthetischen Wege von Polyketid-Antibiotika zu untersuchen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es bakterielle Zellwände angreift, deren Synthese stört und zu Zelllyse führt. Die molekularen Ziele umfassen Enzyme, die an der Zellwandbiosynthese beteiligt sind, und die beteiligten Wege beziehen sich hauptsächlich auf die Peptidoglykansynthese .
Ähnliche Verbindungen:
TPU-0037-A, B, C und D: Dies sind this compound-Kongenere mit Anti-MRSA-Aktivität, die von Streptomyces platensis produziert werden.
Andere Polyketid-Antibiotika: Verbindungen wie Erythromycin und Tetracyclin gehören ebenfalls zur Klasse der Polyketid-Antibiotika.
Einzigartigkeit: this compound ist aufgrund seines hybriden nicht-ribosomalen Peptid-Polyketid-Gerüsts einzigartig, das sowohl Tetramsäure- als auch Pyrrolidin-Moleküle umfasst.
Vergleich Mit ähnlichen Verbindungen
TPU-0037-A, B, C, and D: These are lydicamycin congeners with anti-MRSA activity produced by Streptomyces platensis.
Other Polyketide Antibiotics: Compounds such as erythromycin and tetracycline also belong to the polyketide class of antibiotics.
Uniqueness: this compound is unique due to its hybrid nonribosomal peptide-polyketide scaffold, which includes both tetramic acid and pyrrolidine moieties.
Eigenschaften
IUPAC Name |
2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSRCWWMQWCNGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











